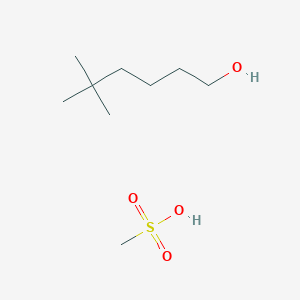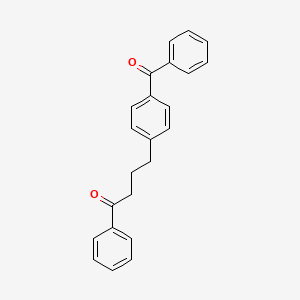
4-(4-Benzoylphenyl)-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzoylphenyl)-1-phenylbutan-1-one is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic chemistry as intermediates in the synthesis of various chemical compounds. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, making it a valuable molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one typically involves the reaction of 4-benzoylphenyl methacrylate with appropriate reagents. One common method is the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of triethylamine . This reaction yields the desired product with high purity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as dispersion polymerization .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoylphenyl)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(4-Benzoylphenyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of photoreactive materials and as a photoinitiator in photochemistry.
Mechanism of Action
The mechanism of action of 4-(4-Benzoylphenyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as resuscitation promoting factors (Rpfs), which are involved in bacterial cell division . This inhibition can lead to the disruption of bacterial growth and proliferation, making it a potential candidate for antibacterial therapies.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler structure with similar photoreactive properties.
4-Benzoylbiphenyl: Another benzophenone derivative with applications in photochemistry.
N-(4-Benzoylphenyl)acrylamide: Used in the synthesis of photoreactive nanoparticles.
Uniqueness
4-(4-Benzoylphenyl)-1-phenylbutan-1-one stands out due to its unique structure, which combines the properties of benzophenone with additional functional groups. This makes it a versatile compound with a wide range of applications in various fields of research and industry.
Properties
CAS No. |
143859-51-2 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(4-benzoylphenyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C23H20O2/c24-22(19-9-3-1-4-10-19)13-7-8-18-14-16-21(17-15-18)23(25)20-11-5-2-6-12-20/h1-6,9-12,14-17H,7-8,13H2 |
InChI Key |
PSLCWRSLQRWEOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


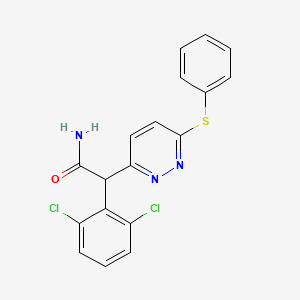
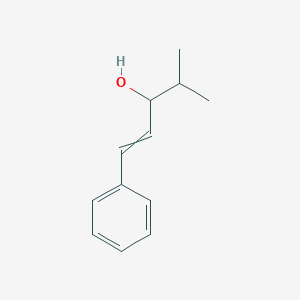


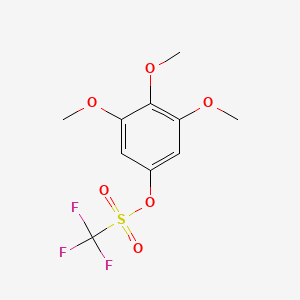
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
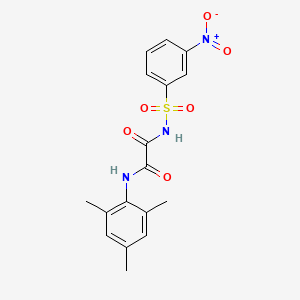

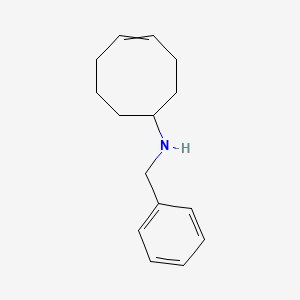
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

